molecular formula C6H6N4 B14704392 1-methyl-1H-purine CAS No. 21802-40-4

1-methyl-1H-purine

Cat. No.: B14704392
CAS No.: 21802-40-4
M. Wt: 134.14 g/mol
InChI Key: HOQHWHPHNGJCIX-UHFFFAOYSA-N
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Description

1-Methyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is structurally characterized by a fused pyrimidine and imidazole ring, making it a significant compound in both organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-purine can be synthesized through several methods. One common approach involves the methylation of purine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-purine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation of this compound can produce 1-methyl-6-oxo-1H-purine.
  • Reduction can yield 1-methyl-1,2-dihydro-1H-purine.
  • Substitution reactions can introduce various substituents, leading to a wide range of derivatives.

Scientific Research Applications

1-Methyl-1H-purine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to nucleic acids and enzyme interactions.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-purine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, affecting nucleotide metabolism. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and activity.

Comparison with Similar Compounds

    Purine: The parent compound of 1-methyl-1H-purine, lacking the methyl group.

    Adenine: A purine derivative with an amino group at the 6-position.

    Guanine: Another purine derivative with an amino group at the 2-position and a keto group at the 6-position.

Uniqueness: this compound is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other purine derivatives.

Properties

CAS No.

21802-40-4

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1-methylpurine

InChI

InChI=1S/C6H6N4/c1-10-2-5-6(9-4-10)8-3-7-5/h2-4H,1H3

InChI Key

HOQHWHPHNGJCIX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=NC=N2)N=C1

Origin of Product

United States

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